molecular formula C25H46O6 B8233975 1,3-Diaceto-2-stearin CAS No. 55401-62-2

1,3-Diaceto-2-stearin

Cat. No. B8233975
CAS RN: 55401-62-2
M. Wt: 442.6 g/mol
InChI Key: FLZMENQJJSKDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diaceto-2-stearin is a useful research compound. Its molecular formula is C25H46O6 and its molecular weight is 442.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Diaceto-2-stearin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diaceto-2-stearin including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1,3-Diaceto-2-stearin involves the esterification of stearic acid with acetic anhydride followed by a second esterification with acetic acid and acetic anhydride in the presence of a catalyst.

Starting Materials
Stearic acid, Acetic anhydride, Acetic acid, Catalyst (e.g. sulfuric acid)

Reaction
Step 1: In a round-bottom flask, add stearic acid and acetic anhydride in a 1:2 molar ratio., Step 2: Heat the mixture to 60-70°C and stir for 2-3 hours until the reaction is complete., Step 3: Cool the mixture and add acetic acid and acetic anhydride in a 1:1 molar ratio., Step 4: Add a catalyst (e.g. sulfuric acid) to the mixture and heat to 60-70°C., Step 5: Stir the mixture for 2-3 hours until the reaction is complete., Step 6: Cool the mixture and filter the product to obtain 1,3-Diaceto-2-stearin.

properties

IUPAC Name

1,3-diacetyloxypropan-2-yl octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h24H,4-21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZMENQJJSKDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diaceto-2-stearin

CAS RN

55401-62-2
Record name 1,3-Diaceto-2-stearin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055401622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-DIACETO-2-STEARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0D37297UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.